3-Chlorobenzylmagnesium chloride
Overview
Description
3-Chlorobenzylmagnesium chloride is an organomagnesium compound that belongs to the class of Grignard reagents. It is widely used in organic synthesis due to its ability to form carbon-carbon bonds. The compound is typically used as a nucleophile in various chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chlorobenzylmagnesium chloride is prepared by the reaction of 3-chlorobenzyl chloride with magnesium metal in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
3-Chlorobenzyl chloride+Magnesium→3-Chlorobenzylmagnesium chloride
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems helps in maintaining the inert atmosphere and controlling the addition of reactants .
Chemical Reactions Analysis
Types of Reactions
3-Chlorobenzylmagnesium chloride undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halogens in organic compounds.
Coupling Reactions: It participates in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Halogenated Compounds: Reacts with alkyl halides to form new carbon-carbon bonds.
Catalysts: Often used with catalysts such as palladium or nickel in coupling reactions.
Major Products Formed
Alcohols: Formed from reactions with aldehydes and ketones.
Hydrocarbons: Formed from coupling reactions with alkyl halides
Scientific Research Applications
3-Chlorobenzylmagnesium chloride has numerous applications in scientific research:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and other advanced materials.
Medicinal Chemistry: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Biochemistry: Used in the study of enzyme mechanisms and metabolic pathways .
Mechanism of Action
The mechanism of action of 3-chlorobenzylmagnesium chloride involves its role as a nucleophile. The compound donates an electron pair to electrophilic centers in other molecules, facilitating the formation of new chemical bonds. This nucleophilic behavior is crucial in various organic reactions, including additions to carbonyl groups and substitutions on halogenated compounds. The molecular targets and pathways involved include carbonyl compounds, halogenated compounds, and other electrophiles .
Comparison with Similar Compounds
Similar Compounds
- Benzylmagnesium chloride
- Phenylmagnesium chloride
- 3-Bromobenzylmagnesium chloride
Comparison
3-Chlorobenzylmagnesium chloride is unique due to the presence of the chlorine atom on the benzyl group, which can influence the reactivity and selectivity of the compound in chemical reactions. Compared to benzylmagnesium chloride, the chlorine substituent can provide additional sites for further functionalization. Phenylmagnesium chloride lacks the benzyl group, making it less versatile in certain synthetic applications. 3-Bromobenzylmagnesium chloride, while similar, may exhibit different reactivity due to the presence of bromine instead of chlorine .
Properties
IUPAC Name |
magnesium;1-chloro-3-methanidylbenzene;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.ClH.Mg/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNQIHYLDYHYQP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)Cl.[Mg+2].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2Mg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517506 | |
Record name | Magnesium chloride (3-chlorophenyl)methanide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29874-01-9 | |
Record name | Magnesium chloride (3-chlorophenyl)methanide (1/1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40517506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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